molecular formula C7H8ClN3O2 B1456964 Ethyl 3-amino-6-chloropyridazine-4-carboxylate CAS No. 1161847-32-0

Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Cat. No. B1456964
M. Wt: 201.61 g/mol
InChI Key: MNDSXVIOHQUROW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-chloropyridazine-4-carboxylate is a chemical compound with the molecular formula C7H8ClN3O2 . It has a molecular weight of 201.61 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-6-chloropyridazine-4-carboxylate is 1S/C7H8ClN3O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3,(H2,9,11) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 3-amino-6-chloropyridazine-4-carboxylate is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Chemical Transformations and Derivative Synthesis

Ethyl 3-amino-6-chloropyridazine-4-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it can be converted into different derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine. These transformations demonstrate its versatility in organic synthesis and heterocyclic chemistry (Harb et al., 1989).

Synthesis of Antibacterial Compounds

Research has shown that derivatives of Ethyl 3-amino-6-chloropyridazine-4-carboxylate exhibit antimicrobial properties. This is evidenced by the synthesis of compounds like 3-amino-2-mercaptonaphthofuro(3,2-d)pyrimidin-4(3H)-one, which have been screened for antimicrobial activity (Ravindra et al., 2008).

Development of Anticancer Agents

Compounds synthesized from Ethyl 3-amino-6-chloropyridazine-4-carboxylate have shown potential as anticancer agents. For instance, derivatives like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their cytotoxicity against cancer cell lines, indicating their potential in cancer therapeutics (Gad et al., 2020).

Role in Synthesizing Central Nervous System Effectors

This chemical has been used in synthesizing pyrazolo[3,4-c]pyridazine derivatives, which have been studied for their effects on the central nervous system. This research provides insights into the development of new CNS drugs (Zabska et al., 1998).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The imidazo[1,2-b]pyridazine scaffold, to which Ethyl 3-amino-6-chloropyridazine-4-carboxylate belongs, can provide a variety of bioactive molecules and is an important heterocyclic nucleus . This compound and its derivatives show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .

properties

IUPAC Name

ethyl 3-amino-6-chloropyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDSXVIOHQUROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-6-chloropyridazine-4-carboxylate

CAS RN

1161847-32-0
Record name ethyl 3-amino-6-chloropyridazine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Hartz, VT Ahuja, P Sivaprakasam… - Journal of Medicinal …, 2023 - ACS Publications
… The resultant p-methoxybenzyl group in 12 was removed by heating with trifluoroacetic acid (TFA) to furnish ethyl 3-amino-6-chloropyridazine-4-carboxylate (13). Cyclization of 13 was …
Number of citations: 2 pubs.acs.org

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